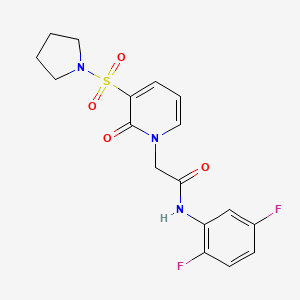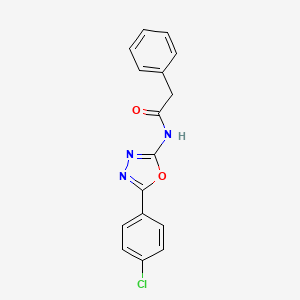
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide” is a compound that has been mentioned in patents and scientific literature . It is an intermediate or related compound of a larger molecule, specifically 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .
Applications De Recherche Scientifique
Bruton’s Tyrosine Kinase Inhibitor
This compound has been found to be a potent inhibitor of Bruton’s tyrosine kinase (BTK), a key component of the B cell receptor signaling pathway . BTK plays a crucial role in B cell malignancies and autoimmune disorders, making it an attractive target for the treatment of B cell related diseases .
Treatment of B Cell Malignancies
The compound has shown potential in the treatment of B cell malignancies. It has been found to inhibit BTK activation in TMD8 B cell lymphoma cells, inhibiting the in vitro growth of the cells .
Cell Cycle Arrest
The compound has been found to arrest TMD8 cells at the G1 phase, accompanied by decreased levels of Rb, phosphorylated Rb, and cyclin D1 . This suggests potential applications in cancer treatment through the induction of cell cycle arrest.
Induction of Apoptosis
The compound has been found to induce apoptosis in TMD8 cells, associated with PARP and caspase 3 cleavage . This suggests potential applications in cancer treatment through the induction of apoptosis.
Antiviral Activity
Indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral activity . This suggests potential applications in the treatment of viral infections.
Anti-inflammatory Activity
Indole derivatives, which include this compound, have also been found to possess anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.
Antioxidant Activity
Indole derivatives, which include this compound, have been found to possess antioxidant activity . This suggests potential applications in the treatment of conditions associated with oxidative stress.
Antimicrobial Activity
Indole derivatives, which include this compound, have been found to possess antimicrobial activity . This suggests potential applications in the treatment of microbial infections.
Mécanisme D'action
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is activated factor X (FXa), a key enzyme in the coagulation cascade . This compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Mode of Action
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide: acts as a direct inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition .
Biochemical Pathways
By inhibiting FXa, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide reduces thrombin generation, which in turn indirectly inhibits platelet aggregation . This affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .
Pharmacokinetics
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide: has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide has been identified as the major circulating metabolite in humans, it is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide ’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This results in a dose-dependent antithrombotic efficacy at doses that preserve hemostasis .
Propriétés
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-24-17-13-15(20-19(23)14-7-3-2-4-8-14)10-11-16(17)21-12-6-5-9-18(21)22/h10-11,13-14H,2-9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLSADGNOIJAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CCCCC2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride](/img/structure/B2589008.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)

![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)
![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)


![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)